molecular formula C21H21ClN2O3 B214115 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine

Katalognummer B214115
Molekulargewicht: 384.9 g/mol
InChI-Schlüssel: MZZGFYVLFKTCEO-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The exact mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine is not fully understood. However, it has been shown to interact with certain receptors in the brain such as the serotonin 5-HT1A receptor and the dopamine D4 receptor. It has been suggested that its activity at these receptors may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters such as dopamine and serotonin in the brain. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine in lab experiments is its potential as a tool compound for studying the function of certain receptors in the brain. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine. One direction is to further investigate its potential therapeutic effects for various disorders such as anxiety, depression, and schizophrenia. Another direction is to study its potential as a tool compound for studying the function of certain receptors in the brain. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors in the brain.

Synthesemethoden

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine involves the reaction of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine with 3-(3-chlorophenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine has shown potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a therapeutic agent for various disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a tool compound for studying the function of certain receptors in the brain.

Eigenschaften

Produktname

1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine

Molekularformel

C21H21ClN2O3

Molekulargewicht

384.9 g/mol

IUPAC-Name

(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H21ClN2O3/c22-18-3-1-2-16(12-18)5-7-21(25)24-10-8-23(9-11-24)14-17-4-6-19-20(13-17)27-15-26-19/h1-7,12-13H,8-11,14-15H2/b7-5+

InChI-Schlüssel

MZZGFYVLFKTCEO-FNORWQNLSA-N

Isomerische SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC(=CC=C4)Cl

SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC(=CC=C4)Cl

Kanonische SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.